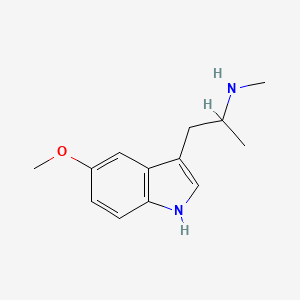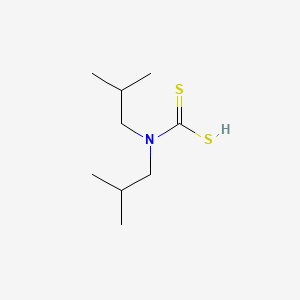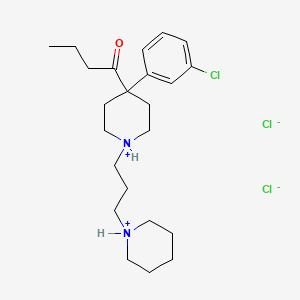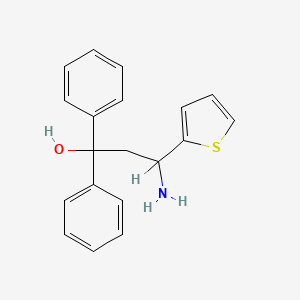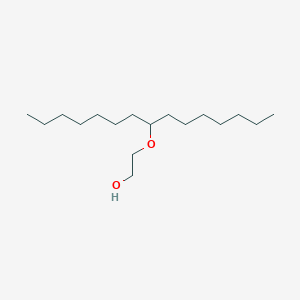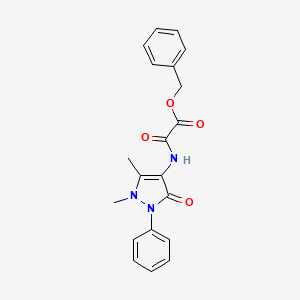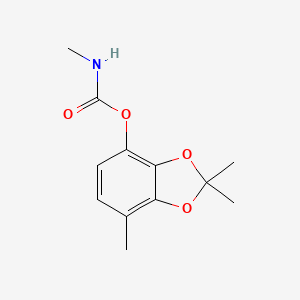
2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide is a chemical compound with the molecular formula C12H18Cl3NO It is characterized by the presence of three chlorine atoms attached to the acetamide group and a 3,7-dimethylocta-1,6-dien-3-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide typically involves the reaction of 3,7-dimethylocta-1,6-dien-3-ylamine with trichloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3,7-dimethylocta-1,6-dien-3-ylamine+trichloroacetyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloro-N-(pyridin-3-yl)acetamide
- 3,7-Dimethylocta-1,6-dien-3-yl propionate
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
Uniqueness
2,2,2-Trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide is unique due to its specific combination of trichloroacetamide and 3,7-dimethylocta-1,6-dien-3-yl moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
51479-78-8 |
|---|---|
Formule moléculaire |
C12H18Cl3NO |
Poids moléculaire |
298.6 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(3,7-dimethylocta-1,6-dien-3-yl)acetamide |
InChI |
InChI=1S/C12H18Cl3NO/c1-5-11(4,8-6-7-9(2)3)16-10(17)12(13,14)15/h5,7H,1,6,8H2,2-4H3,(H,16,17) |
Clé InChI |
OMJPNRPQUNHMOS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C=C)NC(=O)C(Cl)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




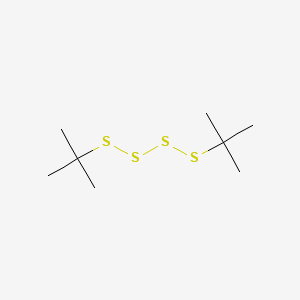
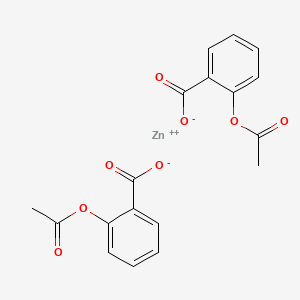
![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13758298.png)
